![molecular formula C18H13FN4O3S B2666320 Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1210131-94-4](/img/structure/B2666320.png)
Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a triazolo ring, a pyridazine ring, and a thioether linkage. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their connection via the thioether linkage. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in three-dimensional space, which in turn is influenced by the properties of its constituent functional groups. For example, the furan ring is aromatic and planar, while the triazolo and pyridazine rings may introduce some degree of molecular rigidity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the furan ring is electron-rich and could be susceptible to electrophilic attack, while the triazolo and pyridazine rings might participate in various substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar thioether linkage might enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of related heterocyclic compounds demonstrates the versatility of triazolopyridazine and furan derivatives in organic chemistry. For example, Watanabe et al. (1993) describe the synthesis of furan and thiophene derivatives with significant 5-HT2 antagonist activity, highlighting the compound's potential in developing new pharmaceuticals (Watanabe, Yoshiwara, & Kanao, 1993). Furthermore, synthesis strategies often involve novel reactions that can yield compounds with unique properties, useful in various scientific and industrial applications.
Biological Activities
Compounds structurally related to the target chemical have shown a range of biological activities. For instance, studies have identified triazolopyrimidines as potent anticancer agents, with unique mechanisms of action such as tubulin polymerization inhibition, which distinguishes them from other therapeutic agents (Zhang et al., 2007). Additionally, triazolothiadiazoles have been investigated for their antioxidant and anticancer properties, demonstrating significant cytotoxic effects on hepatocellular carcinoma cell lines, which indicates their potential in cancer therapy (Sunil et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c1-25-17(24)15-8-6-13(26-15)10-27-18-21-20-16-9-7-14(22-23(16)18)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUGNFSYGLZCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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